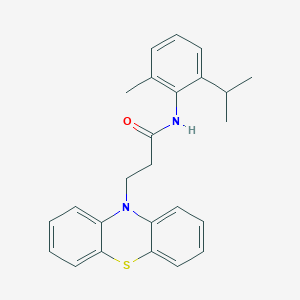
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Compound A and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide is not fully understood. However, studies have shown that Compound A modulates the activity of certain ion channels, including the voltage-gated potassium channel and the transient receptor potential channel. By modulating the activity of these channels, Compound A can affect cellular processes such as neurotransmitter release, cellular proliferation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Compound A inhibits the growth of cancer cells and modulates the activity of ion channels. In vivo studies have shown that Compound A can affect behavior and cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a versatile compound that can be used in various assays and experiments. However, one limitation of Compound A is its potential toxicity, which can affect the results of experiments if not properly controlled.
Direcciones Futuras
For research include the development of new drugs for the treatment of neurological disorders and cancer, as well as the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been synthesized using different methods, including the reaction of 2-methyl-6-isopropylphenol with 3-chloropropanoyl chloride, followed by the reaction with phenothiazine-10-carboxylic acid. Another method involves the reaction of 2-methyl-6-isopropylphenol with 3-bromo-1-propanol, followed by the reaction with phenothiazine-10-carboxylic acid. Both methods have been reported to yield N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, Compound A has been shown to modulate the activity of certain ion channels, leading to the potential development of drugs for the treatment of neurological disorders. In cancer research, Compound A has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. In drug discovery, Compound A has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c1-17(2)19-10-8-9-18(3)25(19)26-24(28)15-16-27-20-11-4-6-13-22(20)29-23-14-7-5-12-21(23)27/h4-14,17H,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWDBRFEHZAZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-6-propan-2-ylphenyl)-3-phenothiazin-10-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

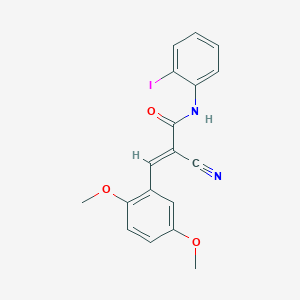
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
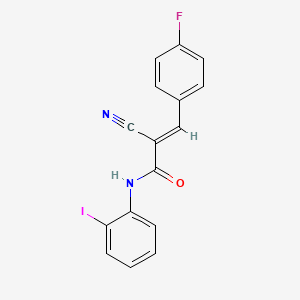
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)
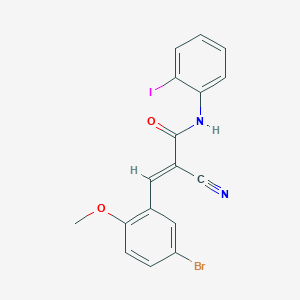
![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)
![(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466671.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)
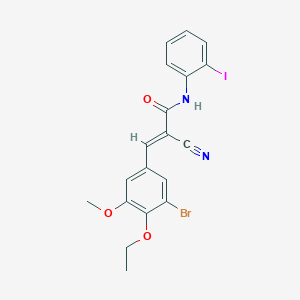
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466699.png)
![3-[[(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B7466704.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7466712.png)
